molecular formula C9H10N2O6S B13445127 ((2-Nitrophenyl)sulfonyl)-L-alanine

((2-Nitrophenyl)sulfonyl)-L-alanine

Cat. No.: B13445127
M. Wt: 274.25 g/mol
InChI Key: IFHSAIAIMGLJBS-LURJTMIESA-N
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Description

((2-Nitrophenyl)sulfonyl)-L-alanine is a sulfonamide derivative of the amino acid L-alanine, featuring a 2-nitrophenylsulfonyl (Ns) group attached to the α-amino nitrogen. The ortho-nitro group on the phenyl ring contributes to strong electron-withdrawing properties, which stabilize the sulfonyl moiety and may enhance intermolecular interactions such as hydrogen bonding .

Structural studies reveal that the carboxy group of this compound forms centrosymmetric hydrogen-bonded dimers (O···O distance: 2.629 Å), while an intramolecular N–H···O(nitro) hydrogen bond (N···O distance: 2.823 Å) further stabilizes the molecule . These interactions are critical for its crystallinity and may affect its behavior in solution or biological systems.

Properties

Molecular Formula

C9H10N2O6S

Molecular Weight

274.25 g/mol

IUPAC Name

(2S)-2-[(2-nitrophenyl)sulfonylamino]propanoic acid

InChI

InChI=1S/C9H10N2O6S/c1-6(9(12)13)10-18(16,17)8-5-3-2-4-7(8)11(14)15/h2-6,10H,1H3,(H,12,13)/t6-/m0/s1

InChI Key

IFHSAIAIMGLJBS-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]

Canonical SMILES

CC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2-Nitrophenyl)sulfonyl)-L-alanine typically involves the reaction of 2-nitrobenzenesulfonyl chloride with L-alanine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Temperature: Room temperature to 0°C

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

((2-Nitrophenyl)sulfonyl)-L-alanine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents

    Reduction: Catalytic hydrogenation or metal hydrides

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Amino derivatives

    Reduction: Sulfide derivatives

    Substitution: Substituted nitrophenyl derivatives

Scientific Research Applications

((2-Nitrophenyl)sulfonyl)-L-alanine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ((2-Nitrophenyl)sulfonyl)-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. The sulfonyl group enhances the compound’s reactivity and stability, facilitating its use in various chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Nitrophenyl Groups

The position of the nitro group on the phenylsulfonyl moiety significantly alters physicochemical properties:

Compound Nitro Position Molecular Weight (g/mol) Key Features Reference
((2-Nitrophenyl)sulfonyl)-L-alanine Ortho (2-NO₂) ~284.28 Intramolecular H-bonding; electron-withdrawing effects enhance stability
((4-Nitrophenyl)sulfonyl)-L-alanine Para (4-NO₂) ~284.28 Higher symmetry; stronger resonance stabilization; reduced steric hindrance
((2-Nitrophenyl)thio)-L-alanine Ortho (2-NO₂) ~268.31 Thioether linkage (S–C) instead of sulfonyl; increased lipophilicity
  • Ortho vs. Para Substitution : The ortho-nitro group in this compound induces steric strain, which limits rotational freedom compared to the para isomer. This strain may reduce solubility in polar solvents but enhance binding specificity in protein interactions .
  • Sulfonyl vs. Thioether Linkages : Replacing the sulfonyl group with a thioether (Nps derivatives) eliminates hydrogen-bonding capacity but increases membrane permeability due to higher hydrophobicity .

Derivatives with Modified Aromatic Substituents

Compound Substituent Molecular Weight (g/mol) Key Features Reference
N-(2-Ethyl-6-methylphenyl)-L-alanine 2-Ethyl-6-methylphenyl ~251.70 Bulky alkyl groups enhance lipophilicity; potential for π-π stacking
N-(4-Nitrophenyl)sulfonyl-L-lysyl-3-(2-naphthyl)-L-alanine 4-NO₂ + 2-naphthyl ~528.58 Extended aromatic system; dual electron-withdrawing and hydrophobic effects
  • Alkyl vs.
  • Naphthyl Additions : The 2-naphthyl group in the lysyl-alanine derivative introduces π-π stacking interactions, which are absent in the simpler nitrobenzene derivatives .

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